molecular formula C16H16Cl2N2O2 B027622 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite) CAS No. 13473-53-5

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

Cat. No.: B027622
CAS No.: 13473-53-5
M. Wt: 339.2 g/mol
InChI Key: DJJFCISYZNGZCM-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one is a metabolite of the anorectic agent mazindol.
A metabolite of Mazindol. An imidazolinylphenyl ketone derivatives as antidepressants and diuretics.

Properties

IUPAC Name

2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFCISYZNGZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547860
Record name 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13473-53-5
Record name 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Reactant of Route 4
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Reactant of Route 5
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Reactant of Route 6
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

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